Absence of Erythrocyte Toxicity vs. Azimexon and Ciamexon — In Vivo Thermolabile Hemoglobin Assay
In a head-to-head in vivo comparison, Imexon at doses up to 500 mg/kg i.p. in mice produced no increase in thermolabile hemoglobin formation, whereas the structurally related 2-cyanoaziridines azimexon (strong induction) and ciamexon (moderate induction) both significantly elevated thermolabile hemoglobin levels [1]. This establishes Imexon as the erythrocyte-safe member of the 2-cyanoaziridine class.
| Evidence Dimension | Erythrocyte toxicity — thermolabile hemoglobin formation in vivo |
|---|---|
| Target Compound Data | Imexon: no effect at doses up to 500 mg/kg in mice |
| Comparator Or Baseline | Azimexon: strong enhancement; Ciamexon: moderate enhancement; both at comparable dose ranges |
| Quantified Difference | Qualitative categorical difference: Imexon = no effect vs. azimexon = strong, ciamexon = moderate thermolabile hemoglobin induction |
| Conditions | Mouse model; thermolabile hemoglobin formation test following systemic administration (Isert et al., 1995) |
Why This Matters
For procurement decisions involving in vivo studies or formulation development where hematological safety is a concern, Imexon eliminates the erythrocyte toxicity liability that disqualifies azimexon and ciamexon.
- [1] Isert B, Mengel K, Bicker U, Friedberg KD. Thermolabile hemoglobin formation by 2-cyanaziridine derivatives. Toxicol Lett. 1995;78(3):189-194. doi:10.1016/0378-4274(95)03254-I View Source
